molecular formula C10H12O3 B3163279 2-Methoxy-5-methoxymethyl-benzaldehyde CAS No. 883541-44-4

2-Methoxy-5-methoxymethyl-benzaldehyde

Cat. No. B3163279
CAS RN: 883541-44-4
M. Wt: 180.2 g/mol
InChI Key: RASYJFLRBZVXKN-UHFFFAOYSA-N
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Description

2-Methoxy-5-methoxymethyl-benzaldehyde is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-methoxymethyl-benzaldehyde consists of a benzene ring with adjacent formyl and methoxy groups . The IUPAC Standard InChIKey is PKZJLOCLABXVMC-UHFFFAOYSA-N .

Scientific Research Applications

Conversion of Biomass to Valuable Chemicals

Sustainable Chemical Feedstocks : A review discusses the conversion of plant biomass into furan derivatives, highlighting the role of compounds like 5-Hydroxymethylfurfural (HMF) and its derivatives as sustainable alternatives to non-renewable hydrocarbon sources. This indicates the potential of methoxy-benzaldehyde derivatives in the production of polymers, fuels, and various chemicals from renewable resources (V. M. Chernyshev et al., 2017).

Advanced Oxidation Processes

Degradation of Organic Pollutants : Research on the treatment of organic pollutants in wastewater through advanced oxidation processes suggests that methoxyphenols, which are structurally related to methoxy-benzaldehyde derivatives, show significant reactivity. This reactivity is crucial for the degradation of persistent compounds in the environment, demonstrating the environmental applications of such compounds (Maroof Husain & Q. Husain, 2007).

Antimicrobial Applications

Antimicrobial Agents : Benzofuran derivatives, which share some structural similarities with methoxy-benzaldehyde compounds, have been studied for their antimicrobial properties. This review suggests that the unique structural features of benzofuran make it a valuable scaffold in drug discovery, including the development of efficient antimicrobial agents (Asha Hiremathad et al., 2015).

Catalytic Reactions

Catalytic Oxidation of Lignins : The catalytic oxidation of lignins into aromatic aldehydes, such as vanillin and syringaldehyde, involves compounds structurally related to methoxy-benzaldehyde derivatives. This process has significant implications for the valorization of lignin, a major component of plant biomass, into valuable chemical products (V. Tarabanko & N. Tarabanko, 2017).

properties

IUPAC Name

2-methoxy-5-(methoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-7-8-3-4-10(13-2)9(5-8)6-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASYJFLRBZVXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268405
Record name Benzaldehyde, 2-methoxy-5-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-methoxymethyl-benzaldehyde

CAS RN

883541-44-4
Record name Benzaldehyde, 2-methoxy-5-(methoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883541-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-methoxy-5-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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